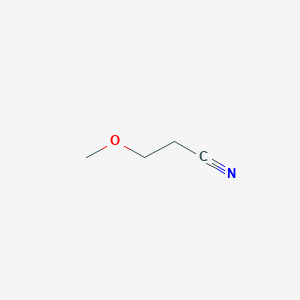
3-Methoxypropionitrile
Cat. No. B090507
Key on ui cas rn:
110-67-8
M. Wt: 85.1 g/mol
InChI Key: OOWFYDWAMOKVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05262401
Procedure details


68 g (0.8 mol) of 3-methoxypropionitrile were dissolved in 1000 mL THF freshly distilled over LiAlH4 and treated with 150.3 g (2.2 mol) Zn/Cu pair under inert gas. With moderate reflux 267.2 g (1.6 mol) of 2-bromoacetic acid ethyl ester were added drop-by-drop to the vigorously stirred suspension within 75 minutes. After the reaction had started, the heat was turned off and the slight reflux adjusted via the drop velocity. To complete the reaction, the solution was stirred for 30 minutes at the boiling temperature of THF. Then, 420 mL of 10% HCl were added drop-by-drop within 30 minutes at 15° C. and stirred for another 30 minutes. The solution was filtered from the non-converted zinc and the filtrate was extracted three times with 300 mL of CHCl3 each. The organic phases were washed four times with water and once with 5% NAHCO3 solution and the solvent was removed following drying over MGSO4 under vacuum. The obtained reddish liquid was distilled under oil pump vacuum. The fraction at 85° C./0.5 torr yielded 106.8 g (0.62 mol) of 5-methoxy-3-oxopentanic acid ethyl ester as a colorless, fruity smelling oil with a refractive index nD22 =1.434. The yield was to 77.5% based on 3-methoxypropionitrile.


[Compound]
Name
Zn Cu
Quantity
150.3 g
Type
reactant
Reaction Step Two




Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][C:5]#N.[CH2:7]([O:9][C:10](=[O:13])[CH2:11]Br)[CH3:8].Cl.C1C[O:18]CC1>>[CH2:7]([O:9][C:10](=[O:13])[CH2:11][C:5](=[O:18])[CH2:4][CH2:3][O:2][CH3:1])[CH3:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
68 g
|
|
Type
|
reactant
|
|
Smiles
|
COCCC#N
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
[Compound]
|
Name
|
Zn Cu
|
|
Quantity
|
150.3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
267.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CBr)=O
|
Step Four
|
Name
|
|
|
Quantity
|
420 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for another 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
freshly distilled over LiAlH4
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added drop-by-drop to the vigorously stirred suspension within 75 minutes
|
|
Duration
|
75 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the slight reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered from the non-converted zinc
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate was extracted three times with 300 mL of CHCl3 each
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phases were washed four times with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
once with 5% NAHCO3 solution and the solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
following drying over MGSO4 under vacuum
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The obtained reddish liquid was distilled under oil pump vacuum
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CC(CCOC)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.62 mol | |
| AMOUNT: MASS | 106.8 g | |
| YIELD: PERCENTYIELD | 76% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
